molecular formula C18H13Cl2N3O2 B2998072 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172500-72-9

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2998072
CAS No.: 1172500-72-9
M. Wt: 374.22
InChI Key: WOBYKFYDGNSINY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.22. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

  • Molecular Formula : C20H20Cl2N2O2
  • Molecular Weight : 391.29 g/mol
  • CAS Number : [Not provided in the search results]

The compound's biological activity is primarily attributed to its interactions with various molecular targets within cells. It has been shown to inhibit specific kinases involved in inflammatory responses and cancer cell proliferation. For instance, it acts as an inhibitor of MK2 (MAPK-activated protein kinase 2), which plays a crucial role in the signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-alpha .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).
  • Results :
    • Inhibition of cell proliferation was observed, with growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells at certain concentrations .
    • The compound demonstrated selective toxicity, showing minimal effects on normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .

Table 1: Anticancer Activity Summary

Cell LineInhibition PercentageIC50 (µM)Remarks
HepG254.25%Not specifiedSelective against cancer cells
HeLa38.44%Not specifiedMinimal toxicity to normal cells

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It inhibits the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, which is crucial in the inflammatory response .
  • Comparative Studies : When compared to standard anti-inflammatory drugs like dexamethasone, it showed comparable inhibition rates of TNF-alpha and IL-6 at specific concentrations .

Table 2: Anti-inflammatory Activity Summary

CytokineInhibition PercentageComparison Drug
TNF-alphaUp to 85%Dexamethasone (76%)
IL-6Up to 93%Dexamethasone (86%)

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies suggest potential antimicrobial effects:

  • Testing Against Bacteria and Fungi : The compound was screened against various bacterial strains and fungi but did not show significant activity compared to established antibiotics .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar pyrazole derivatives, showcasing their broad-spectrum biological activities:

  • Study on Amino-Pyrazoles : A review highlighted that aminopyrazole derivatives exhibit promising anticancer activity across various cell lines, with specific compounds showing IC50 values below 10 µM against leukemia cell lines .
  • Mechanistic Insights : Research indicated that modifications in the pyrazole structure could enhance or diminish biological activity, emphasizing structure-activity relationships (SAR) that guide future drug design efforts .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-23-16(8-9-21-23)18(25)22-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBYKFYDGNSINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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